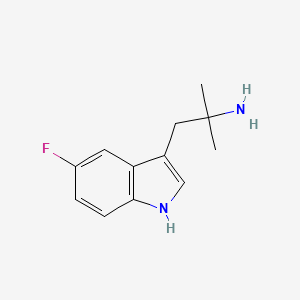
9,9-dimethyl-9H-fluorene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-dimethyl-9H-fluorene-2-sulfonamide is an organic compound with the molecular formula C15H15NO2S. It is a derivative of fluorene, characterized by the presence of a sulfonamide group at the 2-position and two methyl groups at the 9-position. This compound is known for its applications in various fields, including organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethyl-9H-fluorene-2-sulfonamide typically involves the reaction of 9,9-dimethylfluorene with sulfonamide reagents. One common method includes the use of dimethyl carbonate as a methylating agent under alkaline conditions, reacting with fluorene in an organic solvent system within a specific temperature range .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
9,9-dimethyl-9H-fluorene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines .
Scientific Research Applications
9,9-dimethyl-9H-fluorene-2-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of organic compounds and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 9,9-dimethyl-9H-fluorene-2-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethylfluorene: Similar structure but lacks the sulfonamide group.
2,7-Dibromo-9,9-dimethylfluorene: Contains bromine atoms at the 2 and 7 positions.
9,9-Dihexyl-2,7-dibromofluorene: Contains hexyl groups and bromine atoms at the 2 and 7 positions .
Uniqueness
9,9-dimethyl-9H-fluorene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it valuable in various applications .
Properties
Molecular Formula |
C15H15NO2S |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
9,9-dimethylfluorene-2-sulfonamide |
InChI |
InChI=1S/C15H15NO2S/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(9-14(12)15)19(16,17)18/h3-9H,1-2H3,(H2,16,17,18) |
InChI Key |
ORHRFSNMKNPMOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1-(hydroxymethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13562678.png)
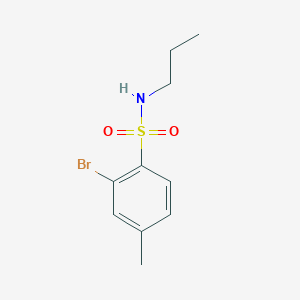
![1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)
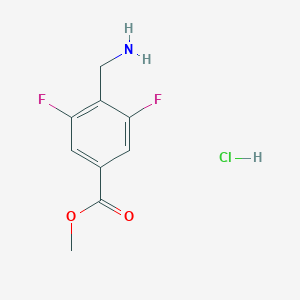
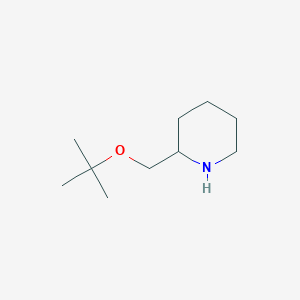
![Diethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B13562706.png)
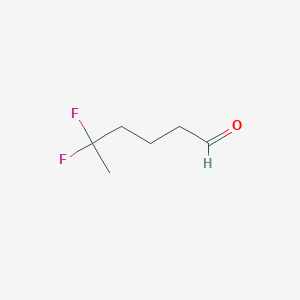
![2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride](/img/structure/B13562725.png)
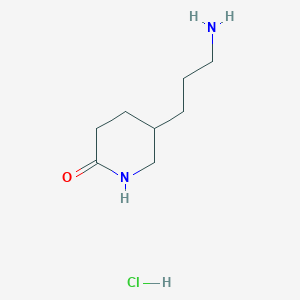
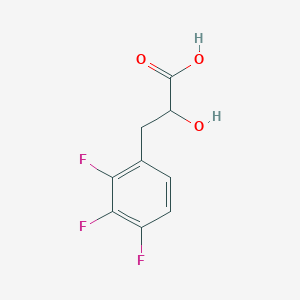

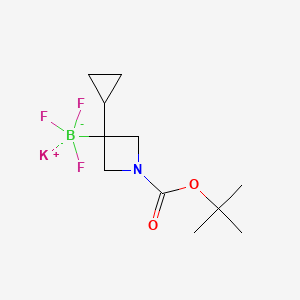
![[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine](/img/structure/B13562754.png)
